(6,7-dimethoxy-1-((4-nitrophenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)(o-tolyl)methanone
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Overview
Description
(6,7-dimethoxy-1-((4-nitrophenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)(o-tolyl)methanone is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a dihydroisoquinoline core, methoxy groups, and a nitrophenoxy moiety, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6,7-dimethoxy-1-((4-nitrophenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)(o-tolyl)methanone typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the dihydroisoquinoline core: This can be achieved through a Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.
Introduction of methoxy groups: Methoxylation can be performed using methanol and a suitable catalyst.
Attachment of the nitrophenoxy moiety: This step involves the reaction of the dihydroisoquinoline intermediate with 4-nitrophenol in the presence of a base.
Final coupling with o-tolylmethanone: The final product is obtained by coupling the intermediate with o-tolylmethanone under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(6,7-dimethoxy-1-((4-nitrophenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)(o-tolyl)methanone can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas and a palladium catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nitrating mixture (concentrated nitric and sulfuric acids) or halogenating agents like bromine.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Chemistry
This compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, this compound can be used to study enzyme interactions and receptor binding due to its structural complexity.
Medicine
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or advanced coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of (6,7-dimethoxy-1-((4-nitrophenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)(o-tolyl)methanone involves its interaction with specific molecular targets. The dihydroisoquinoline core can interact with neurotransmitter receptors, potentially modulating their activity. The nitrophenoxy moiety may also play a role in binding to specific enzymes or proteins, altering their function.
Comparison with Similar Compounds
Similar Compounds
(6,7-dimethoxy-1-((4-aminophenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)(o-tolyl)methanone: Similar structure but with an amino group instead of a nitro group.
(6,7-dimethoxy-1-((4-chlorophenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)(o-tolyl)methanone: Similar structure but with a chlorine atom instead of a nitro group.
Uniqueness
The presence of the nitro group in (6,7-dimethoxy-1-((4-nitrophenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)(o-tolyl)methanone makes it unique compared to its analogs The nitro group can undergo specific reactions, such as reduction to an amine, which can further be functionalized
Properties
Molecular Formula |
C26H26N2O6 |
---|---|
Molecular Weight |
462.5 g/mol |
IUPAC Name |
[6,7-dimethoxy-1-[(4-nitrophenoxy)methyl]-3,4-dihydro-1H-isoquinolin-2-yl]-(2-methylphenyl)methanone |
InChI |
InChI=1S/C26H26N2O6/c1-17-6-4-5-7-21(17)26(29)27-13-12-18-14-24(32-2)25(33-3)15-22(18)23(27)16-34-20-10-8-19(9-11-20)28(30)31/h4-11,14-15,23H,12-13,16H2,1-3H3 |
InChI Key |
HSBOHYXQYPQENB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N2CCC3=CC(=C(C=C3C2COC4=CC=C(C=C4)[N+](=O)[O-])OC)OC |
Origin of Product |
United States |
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